Scientific Field: This research falls under the field of Rheumatology.
Summary of the Application: RWJ-67657 has been studied for its effects on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts. The p38-mitogen activated protein kinase (p38 MAPK) inhibitor RWJ-67657 has been shown to effectively suppress clinical and cytokine response to endotoxin in healthy human volunteers .
Methods of Application: Rheumatoid synovial fibroblasts were isolated from patients who underwent a total joint replacement. Cells at passage 3–8 were stimulated with 1 ng/ml IL-1β and/or TNFα with or without preincubation with 0.001–30 μM RWJ-67657. RNA isolation and RT-PCR was performed after 6 hour stimulation and protein levels in supernatants were measured by ELISA after 48 hour stimulation .
Results or Outcomes: RWJ-67657 induced a dose-related decrease in IL-6, IL-8 and MMP-3 production, both after IL-1β and TNF-α stimulation. Inhibition of MMP-1 was seen only at high levels of RWJ-67657. TIMP-1 was produced constitutively and was not affected by stimulation or inhibition. These findings were all confirmed by mRNA expression studies. COX-2 mRNA expression was induced both by IL-1β and TNFα and could be inhibited by RWJ-67657. ADAMTS-4 mRNA expression was only seen after IL-1β stimulation, which could be inhibited by RWJ-67657 .
Scientific Field: This research falls under the field of Pharmacology.
Summary of the Application: RWJ 67657 has been studied as a potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase. It has been found to inhibit the release of TNF-α by lipopolysaccharide (a monocyte stimulus)-treated human peripheral blood mononuclear cells .
Methods of Application: The compound was tested on human peripheral blood mononuclear cells treated with lipopolysaccharide or the superantigen staphylococcal enterotoxin B. The compound was also tested on recombinant p38α and β .
Results or Outcomes: RWJ 67657 inhibited TNF-α production in lipopolysaccharide-injected mice (87% inhibition at 50 mg/kg) and in rats (91% inhibition at 25 mg/kg) after oral administration. Based on these favorable biological properties, RWJ 67657 may have use as a treatment for inflammatory diseases .
RWJ-67657, also known as JNJ 3026582, is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPK), specifically targeting p38 alpha and p38 beta isoforms. Its chemical structure is defined as 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, with a CAS number of 215303-72-3. This compound has garnered attention due to its ability to inhibit pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a significant role in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
RWJ-67657 operates primarily through inhibition of the p38 MAPK pathway. The compound has been shown to inhibit the enzymatic activity of recombinant p38 alpha and beta in vitro, with IC50 values of approximately 1 nM for p38 alpha and 11 nM for p38 beta . Notably, it exhibits no significant activity against other kinases, including p38 gamma and delta, or against a variety of other enzymes, making it a highly selective compound .
The biological activity of RWJ-67657 is primarily associated with its anti-inflammatory properties. It has been demonstrated to effectively inhibit TNF-alpha production in vivo, achieving up to 91% inhibition in rat models following oral administration . Furthermore, it blocks the proliferation of CD4+ T cells induced by CD28 stimulation with an IC50 ranging from 0.5 to 4 nM, indicating its potential utility in modulating immune responses .
RWJ-67657 does not inhibit T cell production of interleukin-2 or interferon-gamma, nor does it affect T cell proliferation in response to mitogens, suggesting a targeted mechanism that spares certain immune functions while suppressing inflammatory pathways .
The synthesis of RWJ-67657 involves several key steps that typically include the formation of the imidazole ring and subsequent modifications to introduce the fluorophenyl and pyridinyl groups. While specific synthetic routes are proprietary, general strategies involve:
RWJ-67657 has potential applications in treating various inflammatory diseases due to its selective inhibition of the p38 MAPK pathway. Its ability to reduce TNF-alpha production makes it a candidate for:
Additionally, RWJ-67657 is utilized in research settings to study the role of p38 MAPK in cellular signaling and inflammatory processes .
Interaction studies have shown that RWJ-67657 selectively inhibits specific signaling pathways without broadly affecting other kinases. This selectivity allows researchers to explore its effects on various cellular processes without confounding results from off-target activities. For instance:
RWJ-67657 shares structural similarities with other p38 MAPK inhibitors but stands out due to its enhanced potency and selectivity. Below are some similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
SB 203580 | p38 MAPK | ~10 | Broadly inhibits multiple kinases |
BIRB 796 | p38 MAPK | ~30 | Exhibits anti-inflammatory properties |
VX-702 | p38 MAPK | ~100 | Less selective compared to RWJ-67657 |
RWJ-67657 is notably more potent than these compounds in inhibiting TNF-alpha production and demonstrates a unique profile by sparing certain immune functions while effectively targeting inflammatory pathways .
RWJ-67657 (chemical name: 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol) is a small molecule with a molecular formula of $$ \text{C}{27}\text{H}{24}\text{FN}_{3}\text{O} $$ and a molecular weight of 425.5 g/mol. Its structure features a central imidazole ring substituted with fluorophenyl, pyridinyl, and propargyl alcohol groups, connected via a 3-phenylpropyl chain (Figure 1). The compound exhibits a logP value of 3.2, indicating moderate hydrophobicity, and is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) have been pivotal in confirming the structure of RWJ-67657. $$ ^1\text{H} $$-NMR analysis reveals distinct signals for the fluorophenyl group (δ 7.2–7.4 ppm), pyridinyl protons (δ 8.4–8.6 ppm), and the propargyl alcohol moiety (δ 4.2–4.4 ppm). The imidazole ring’s protons appear as singlet resonances at δ 7.8–8.0 ppm, consistent with its aromatic nature. HRMS data show a molecular ion peak at m/z 425.4974, matching the theoretical mass.
X-ray crystallography of RWJ-67657 analogs has revealed planar imidazole rings with dihedral angles of 15–20° between the fluorophenyl and pyridinyl groups. Molecular dynamics simulations demonstrate that the propargyl alcohol chain adopts a bent conformation, enabling optimal hydrogen bonding with p38α’s ATP-binding pocket. The 3-phenylpropyl side chain stabilizes the molecule through hydrophobic interactions with kinase domain residues such as Leu104 and Val105.
RWJ-67657 is synthesized via the Debus-Radziszewski imidazole synthesis, a one-pot multicomponent reaction involving 4-fluorophenylglyoxal, 4-pyridinecarboxaldehyde, and ammonia (Scheme 1). This method achieves 76% yield under optimized conditions (50°C, 12 hours). Key steps include:
Table 1: Optimization of reaction conditions for imidazole core synthesis
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 50°C | 22% |
Ammonia concentration | 2.5 M | 18% |
Solvent | DMSO | 15% |
Regioselective N-alkylation at the imidazole’s N1 position is achieved using sodium hydride, favoring 1,4-disubstituted products over 1,5-isomers (95:5 ratio). Substituent effects on activity were explored:
RWJ-67657’s imidazole core binds p38α’s Met109 via π-π stacking, while the fluorophenyl group occupies a hydrophobic pocket near Thr106. The propargyl alcohol forms hydrogen bonds with Glu71 and Asp168, critical for stabilizing the DFG-out kinase conformation. Deletion of the pyridinyl group reduces inhibitory activity (IC$$_{50}$$ increases from 3 nM to 120 nM).
Table 2: Key interactions between RWJ-67657 and p38α
Functional Group | Target Residue | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Imidazole | Met109 | π-π stacking | -4.2 |
Fluorophenyl | Thr106 | Hydrophobic | -3.8 |
Propargyl alcohol | Glu71 | Hydrogen bond | -2.5 |
RWJ-67657 exhibits 1,000-fold selectivity for p38α/β over γ/δ isoforms due to steric clashes with p38γ’s Leu137. Modifications to the 3-phenylpropyl chain influence off-target effects:
Substitution of the fluorophenyl group with bulkier tert-butyl groups improves potency against TNF-α production (IC$$_{50}$$ = 1.2 nM) but increases cytotoxicity.
RWJ-67657 demonstrates exceptional potency in suppressing proinflammatory cytokine production across diverse immune cell populations. The compound exhibits selective inhibition of p38α and p38β isoforms while displaying no significant activity against p38γ and p38δ variants [3] [2]. This selectivity profile distinguishes RWJ-67657 from other p38 MAPK inhibitors and contributes to its therapeutic potential.
In human peripheral blood mononuclear cells stimulated with lipopolysaccharide, RWJ-67657 inhibits tumor necrosis factor alpha (TNF-α) release with an inhibitory concentration fifty (IC50) of 3 nanomolar [3]. When these cells are exposed to staphylococcal enterotoxin B as a T cell stimulus, the compound maintains robust inhibitory activity with an IC50 of 13 nanomolar for TNF-α suppression [3]. These findings demonstrate the compound's efficacy across different activation pathways and cell types within the immune system.
Ex vivo pharmacodynamic studies using polymorphonuclear blood cells from healthy volunteers reveal concentration-dependent inhibition of multiple cytokines [4]. The compound achieves IC50 values of 0.18 micromolar for TNF-α, 0.04 micromolar for interleukin-8 (IL-8), and 0.43 micromolar for interleukin-6 (IL-6) production [4]. At the highest tested dose of 20 milligrams per kilogram, median inhibition exceeds 85 percent for all measured cytokines [4].
Clinical validation of these findings emerges from human endotoxemia studies where healthy volunteers received single oral doses of RWJ-67657 followed by endotoxin challenge [5]. Dose-dependent suppression of proinflammatory cytokine responses occurred, with maximum dosages achieving greater than 90 percent reduction in peak serum levels of TNF-α, IL-6, and IL-8 [5]. These results demonstrate translation of in vitro potency to clinically relevant biomarker suppression in human subjects.
Rheumatoid synovial fibroblasts represent another critical cell model for evaluating anti-inflammatory activity. In these disease-relevant cells, RWJ-67657 achieves significant inhibition of IL-6 and IL-8 protein production at concentrations as low as 0.1 micromolar [6] [7]. The compound demonstrates particular efficacy against interleukin-1 beta (IL-1β) stimulated cytokine production, which represents a key pathogenic pathway in rheumatoid arthritis [8] [7].
RWJ-67657 exhibits significant anti-proliferative activity against multiple cancer cell line models, with particular efficacy demonstrated in hormone-resistant breast cancer systems. The compound's anti-cancer effects primarily result from inhibition of p38 MAPK signaling pathways that promote tumor cell survival and proliferation [9] [10].
In MDA-MB-361 breast cancer cells, which exhibit estrogen receptor positivity and tamoxifen resistance, RWJ-67657 effectively inhibits the p38 pathway [9] [10]. Treatment with 10 micromolar concentrations results in approximately 60 percent reduction in heat shock protein 27 (hsp27) phosphorylation, a downstream target of p38 MAPK [9]. This inhibition occurs without affecting direct p38 phosphorylation levels, indicating that RWJ-67657 blocks p38 signaling through inhibition of downstream target activation rather than preventing p38 autophosphorylation [9].
Colony formation assays demonstrate that RWJ-67657 suppresses estrogen-stimulated clonogenic survival of tamoxifen-resistant breast cancer cells [9]. The compound exhibits particular efficacy in the absence of estrogen, suggesting potential utility in hormone-independent cancer growth scenarios [9]. Long-term clonogenic survival experiments reveal dose-dependent inhibition of cancer cell colony formation, indicating sustained anti-proliferative effects.
MCF-7TN-R cells, representing a death receptor-resistant and chemotherapeutic-resistant breast cancer model, demonstrate enhanced sensitivity to RWJ-67657 treatment. These cells exhibit increased basal p38 MAPK activity, making them particularly susceptible to p38 inhibition. Treatment with RWJ-67657 results in dose-dependent decreases in phosphorylated p38 and its downstream effector activating transcription factor 2 (ATF2).
The compound demonstrates efficacy in reversing epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. RWJ-67657 treatment decreases messenger ribonucleic acid (mRNA) expression of EMT markers including Twist, Snail, Slug, and zinc finger E-box binding homeobox 2 (ZEB2). Protein analysis confirms reductions in Twist expression and N-cadherin, a mesenchymal surface protein regulated by Twist.
In vivo validation studies using xenograft tumor models provide compelling evidence for RWJ-67657's anti-cancer efficacy. MDA-MB-361 tumors treated with 20 milligrams per kilogram daily show markedly decreased tumor growth in both estrogen-present and estrogen-absent conditions [9]. MCF-7TN-R xenograft studies demonstrate statistically significant tumor volume reduction with 60 milligrams per kilogram RWJ-67657 treatment compared to vehicle controls.
Ex vivo polymorphonuclear cell systems provide critical translational models for evaluating RWJ-67657's immunomodulatory effects in human-derived samples. These models bridge the gap between in vitro cell culture systems and clinical applications by utilizing primary human cells under controlled experimental conditions [4].
Polymorphonuclear blood cells isolated from healthy volunteers and stimulated ex vivo serve as sensitive biomarkers for p38 MAPK inhibition [4]. The cells demonstrate robust cytokine production upon stimulation, which becomes dose-dependently suppressed following RWJ-67657 treatment [4]. This system enables real-time assessment of drug pharmacodynamics using clinically relevant human samples.
The ex vivo model reveals that RWJ-67657 achieves therapeutically relevant inhibition of TNF-α production with an IC50 of 0.18 micromolar [4]. Interleukin-8 suppression occurs with enhanced potency, demonstrating an IC50 of 0.04 micromolar [4]. Interleukin-6 inhibition requires slightly higher concentrations with an IC50 of 0.43 micromolar [4]. These differential potencies across cytokine targets suggest selective modulation of inflammatory pathways.
Human monocyte studies complement polymorphonuclear cell findings by demonstrating exceptional potency against lipopolysaccharide-stimulated TNF-α release, with IC50 values of 3 nanomolar [3]. Monocyte-derived macrophages require higher concentrations for 50 percent inhibition, achieving this threshold at 30 nanomolar [8]. These cell-type specific differences likely reflect varying p38 MAPK pathway dependencies and activation thresholds.
Clinical translation studies utilizing the human endotoxemia model provide definitive evidence for ex vivo pharmacodynamic relevance [5]. Volunteers receiving RWJ-67657 prior to endotoxin challenge demonstrate dose-dependent cytokine response suppression that correlates with ex vivo findings [5]. This validation confirms that ex vivo systems accurately predict clinical pharmacodynamic responses.
Rheumatoid synovial fibroblasts represent a disease-specific ex vivo model for evaluating RWJ-67657's effects on matrix metalloproteinase (MMP) production and inflammatory mediator regulation [8] [6] [7]. These cells play central roles in joint destruction through production of cartilage-degrading enzymes and proinflammatory cytokines [8].
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, demonstrates particular sensitivity to RWJ-67657 inhibition with significant suppression occurring at 1 micromolar concentrations [6] [7]. This enzyme represents a critical biomarker for cartilage degradation in rheumatoid arthritis, making its inhibition therapeutically relevant [6]. Stimulation with IL-1β produces higher MMP-3 levels compared to TNF-α stimulation, with synergistic effects observed when both cytokines are combined [6].
Matrix metalloproteinase-1 (MMP-1) or collagenase-1 requires higher concentrations for significant inhibition, with effective suppression occurring at 10 micromolar RWJ-67657 [6] [7]. This higher concentration requirement may limit clinical utility for MMP-1 inhibition, as it approaches the upper range of achievable plasma concentrations in human studies [6].
Tissue inhibitor of metalloproteinases-1 (TIMP-1) production remains unaffected by RWJ-67657 treatment across all tested concentrations [6] [7]. This selective non-inhibition represents a favorable profile, as TIMP-1 serves protective functions by neutralizing matrix metalloproteinases [6]. The preservation of TIMP-1 levels while suppressing destructive enzymes suggests a balanced approach to matrix regulation.
A disintegrin and metalloproteinase with thrombospondin-1 motif-4 (ADAMTS-4), also known as aggrecanase-1, demonstrates significant inhibition at 1 micromolar RWJ-67657 concentrations [6]. This enzyme specifically degrades aggrecan, a major component of cartilage extracellular matrix, making its inhibition particularly relevant for cartilage preservation [6].
Cyclooxygenase-2 (COX-2) mRNA expression shows exceptional sensitivity to RWJ-67657, with significant inhibition occurring at concentrations as low as 0.01 micromolar [6] [7]. This represents the most potent effect observed in synovial fibroblast studies and indicates powerful anti-inflammatory potential through prostaglandin pathway suppression [6].
Transcriptional analysis reveals that RWJ-67657 effects occur at both protein and mRNA levels, indicating regulation at the transcriptional stage [6] [7]. Real-time reverse transcription polymerase chain reaction studies demonstrate significant inhibition of MMP-3 mRNA expression at 0.1 micromolar concentrations, while MMP-1 mRNA requires 1 micromolar for significant suppression [6]. ADAMTS-4 mRNA expression becomes significantly inhibited at 1 micromolar concentrations when cells are stimulated with both IL-1β and TNF-α [6].
Phosphorylation studies confirm that RWJ-67657 effectively blocks mitogen-activated protein kinase-activated protein kinase-2 (MAPKAPK-2) phosphorylation, a direct downstream substrate of p38 MAPK [6] [7]. This inhibition occurs at concentrations as low as 0.1 micromolar, demonstrating functional blockade of p38 signaling pathways [6]. Importantly, the compound does not inhibit p38 autophosphorylation, confirming that it acts as an enzyme inhibitor rather than affecting upstream activation pathways [6].
The synovial fibroblast model demonstrates that RWJ-67657 can effectively inhibit inflammatory mediator production even in previously activated cells [6]. When the compound is added one hour after cytokine stimulation, it maintains significant inhibitory activity for both COX-2 and IL-6 mRNA expression [6]. This finding suggests potential utility in treating ongoing inflammatory processes rather than requiring prophylactic administration [6].